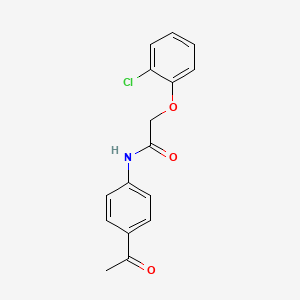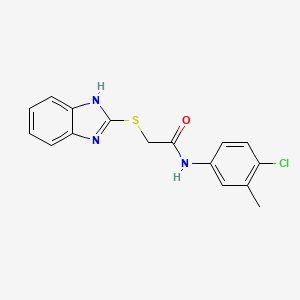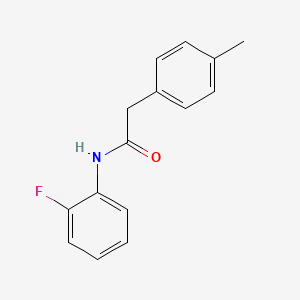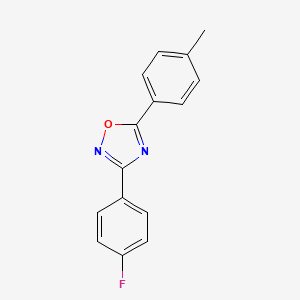
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields of research. ACPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.80 g/mol.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. Additionally, N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been shown to modulate the activity of various neurotransmitters in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide in laboratory experiments is its potency and specificity. N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects at relatively low doses, making it an attractive candidate for further research. However, one of the limitations of using N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide in laboratory experiments is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide. One area of interest is the development of novel N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide and its potential therapeutic applications.
合成法
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 2-chlorophenoxyacetic acid to form N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学的研究の応用
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)12-6-8-13(9-7-12)18-16(20)10-21-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRAULJGRDFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)



![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)





![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)